4-(叔丁基氨基磺酰基)苯硼酸

描述

The compound 4-(tert-Butylaminosulphonyl)benzeneboronic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar benzeneboronic acid derivatives. For instance, the synthesis of chiral 4-(tert-butylsulfinylamino)-2-oxophosphonates and their conversion into pyrrolidine derivatives is described, which involves the use of tert-butyl groups in the synthesis of complex organic molecules . Additionally, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists, also employs tert-butyl groups and showcases the importance of such groups in medicinal chemistry .

Synthesis Analysis

The papers provided do not directly address the synthesis of 4-(tert-Butylaminosulphonyl)benzeneboronic acid, but they do offer insights into related synthetic methods. For example, the synthesis of chiral 4-(tert-butylsulfinylamino)-2-oxophosphonates involves the addition of dianions to chiral N-(tert-butylsulfinyl)ketimines or aldimines under mild conditions, which could be analogous to potential synthetic routes for benzeneboronic acids with tert-butyl groups . The enantioselective synthesis of a cyclohexylcarbamate derivative also involves tert-butyl groups and highlights the use of iodolactamization as a key step, which could be relevant for constructing the benzeneboronic acid framework .

Molecular Structure Analysis

While the molecular structure of 4-(tert-Butylaminosulphonyl)benzeneboronic acid is not discussed, the papers do provide information on the molecular structure analysis of related compounds. For instance, the study of 3,5-di-tert-butyl-4-hydroxy benzoic acid includes a combined experimental and theoretical approach to determine the molecular structure and vibrational spectra, which could be useful for understanding the structural aspects of benzeneboronic acids with tert-butyl substituents .

Chemical Reactions Analysis

The papers do not provide specific reactions for 4-(tert-Butylaminosulphonyl)benzeneboronic acid, but they do describe reactions involving tert-butyl groups. For example, the selective synthesis of 1-methyl-5-nitro-1,2,3-triazole from 1-tert-butyl-4-nitro-1,2,3-triazole demonstrates the reactivity of tert-butyl groups in chemical transformations, which could be extrapolated to reactions involving benzeneboronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(tert-Butylaminosulphonyl)benzeneboronic acid are not directly reported in the papers. However, the analysis of 3,5-di-tert-butyl-4-hydroxy benzoic acid provides insights into the properties of tert-butyl-substituted benzoic acids, including IR spectra, NMR data, and theoretical calculations of molecular properties such as HOMO-LUMO gaps and electrostatic potential surfaces, which could be relevant for understanding the properties of benzeneboronic acids with similar substituents .

科学研究应用

聚酰胺的合成和性质

与4-(叔丁基氨基磺酰基)苯硼酸密切相关的4-叔丁基邻苯二酚衍生物已被用于合成聚酰胺。这些聚酰胺表现出非晶性特性,在极性溶剂中具有高溶解度,并形成透明、柔韧和坚韧的薄膜。它们具有有用的热稳定性水平,玻璃转变温度大多在200°C以上,氮气或空气中的10%失重温度超过480°C (Hsiao, Yang, & Chen, 2000)。

酚类化合物的转化

与4-(叔丁基氨基磺酰基)苯硼酸结构类似的4-叔丁基酚已被研究其在铁酸根(VI)氧化过程中的转化。这种转化通过氧原子转移和自由基偶联反应导致羟基化产物、苯环裂解产物、二聚体和更高聚合产物,展示了在处理受苯酚污染水中的潜在应用 (Zheng et al., 2020)。

亲核取代和自由基反应

与4-(叔丁基氨基磺酰基)苯硼酸结构相似的叔丁基苯基偶氮羧酸酯在合成有机化学中用于亲核取代和自由基反应。这些化合物通过各种反应允许对苯环进行修饰,为合成有机化学领域做出贡献 (Jasch, Höfling, & Heinrich, 2012)。

分子结构和光谱分析

与4-(叔丁基氨基磺酰基)苯硼酸结构相关的3,5-二叔丁基-4-羟基苯甲酸的研究聚焦于其分子结构和振动光谱。这些研究利用量子化学计算和傅里叶变换红外光谱(FT-IR)等光谱方法,为类似化合物的性质提供了见解 (Mathammal et al., 2016)。

遗传毒性评估

对甲基叔丁基醚(MTBE)及其相关化合物,包括苯类衍生物的研究评估它们的遗传毒性效应。这在评估与4-(叔丁基氨基磺酰基)苯硼酸结构相似的化合物的潜在遗传毒性方面具有相关性 (Chen et al., 2008)。

安全和危害

未来方向

Boronic acid derivatives, such as 4-(tert-Butylaminosulphonyl)benzeneboronic acid, have been extensively studied for their potential applications in various fields of research and industry. They are particularly notable for their use in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming processes .

属性

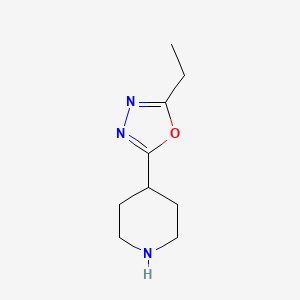

IUPAC Name |

[4-(tert-butylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-8(5-7-9)11(13)14/h4-7,12-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTSLOMTYZIGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622484 | |

| Record name | [4-(tert-Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butylaminosulphonyl)benzeneboronic acid | |

CAS RN |

208516-15-8 | |

| Record name | [4-(tert-Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

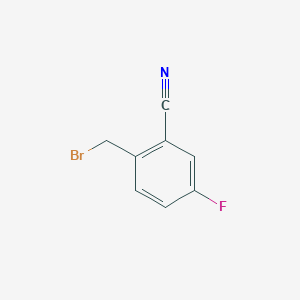

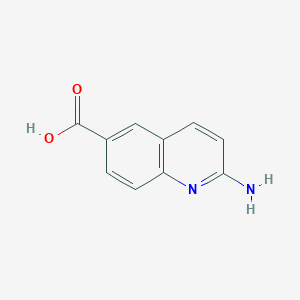

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)

![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)